5-Bromobenzo[B]thiophene-2-boronic acid
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Overview
Description
5-Bromobenzo[B]thiophene-2-boronic acid is an organic compound with the molecular formula C8H6BBrO2S and a molecular weight of 256.91 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The structure of this compound includes a bromine atom attached to a benzothiophene ring, which is further connected to a boronic acid group.
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzo[b]thiophene with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions Analysis
5-Bromobenzo[B]thiophene-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid group with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can target the bromine atom or the boronic acid group.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzothiophene derivatives.
Scientific Research Applications
5-Bromobenzo[B]thiophene-2-boronic acid has several applications in scientific research:
Biology and Medicine:
Industry: It can be used in the development of materials for electronic devices, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromobenzo[B]thiophene-2-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reactions it participates in.
Comparison with Similar Compounds
Similar compounds to 5-Bromobenzo[B]thiophene-2-boronic acid include:
2-Bromobenzothiophene: Lacks the boronic acid group, making it less versatile in coupling reactions.
3-Bromothianaphthene: Another brominated thiophene derivative but with different substitution patterns.
Benzo[b]thiophene-2-boronic acid: Similar structure but without the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a boronic acid group, which provides a balance of reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKSUMPFAJLNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629631 |
Source
|
Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884010-25-7 |
Source
|
Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromobenzo[b]thiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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